molecular formula C25H32BrN3O3 B11098167 ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11098167
M. Wt: 502.4 g/mol
InChI Key: ZEMGBJSGAKGUTD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactionsThe final steps often involve esterification and methoxylation under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to speed up reactions and improve efficiency. The use of high-throughput screening and automated synthesis platforms can further enhance production scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate is unique due to its indole core, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C25H32BrN3O3

Molecular Weight

502.4 g/mol

IUPAC Name

ethyl 6-bromo-2-[[2-(diethylamino)ethylamino]methyl]-5-methoxy-1-phenylindole-3-carboxylate

InChI

InChI=1S/C25H32BrN3O3/c1-5-28(6-2)14-13-27-17-22-24(25(30)32-7-3)19-15-23(31-4)20(26)16-21(19)29(22)18-11-9-8-10-12-18/h8-12,15-16,27H,5-7,13-14,17H2,1-4H3

InChI Key

ZEMGBJSGAKGUTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OC)C(=O)OCC

Origin of Product

United States

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